

Infigratinib in FGFR2 Fusion-Positive Cancers: A Comparative Guide from Bench to Bedside

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Compound of Interest

Compound Name: *Infigratinib*

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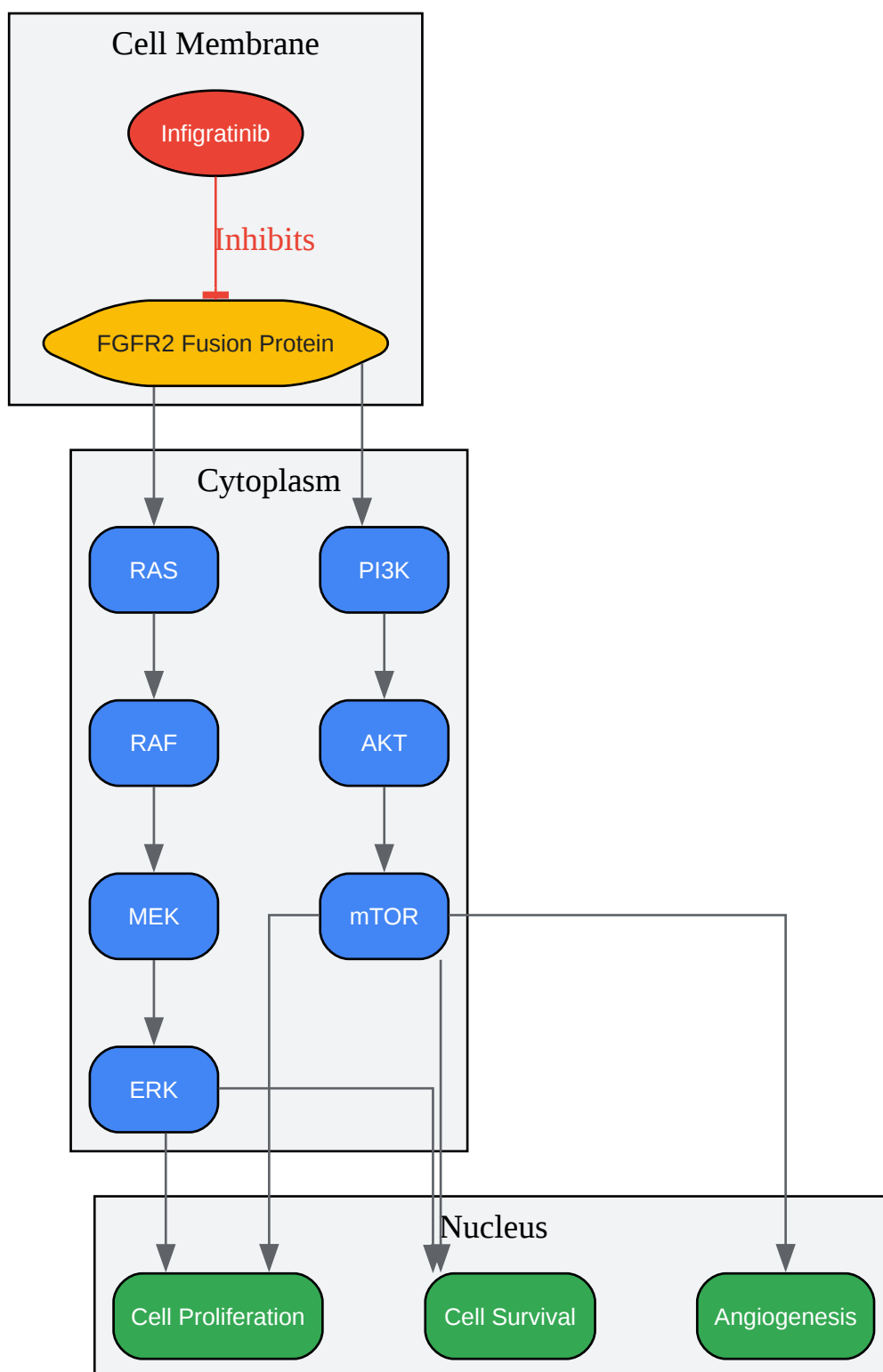
An objective analysis of the preclinical promise versus the clinical performance of **infigratinib**, a selective FGFR tyrosine kinase inhibitor, in the context of FGFR2 fusion-driven malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.

Infigratinib (formerly BGJ398) is an oral, ATP-competitive, selective tyrosine kinase inhibitor (TKI) of fibroblast growth factor receptors (FGFR) 1, 2, and 3.^{[1][2]} Genetic alterations in FGFRs, particularly gene fusions involving FGFR2, are known oncogenic drivers in a subset of cancers, most notably intrahepatic cholangiocarcinoma (iCCA), where they are found in approximately 10-16% of patients.^{[1][3]} These fusions lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.^{[4][5]} **Infigratinib** was developed to specifically target this aberration.

This guide compares the preclinical data that formed the basis of **infigratinib**'s development with its observed efficacy in clinical trials, offering a detailed perspective on its therapeutic profile and standing among alternative treatments for FGFR2 fusion-positive cancers. Although the U.S. FDA granted accelerated approval to **infigratinib** in May 2021 for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, this approval was later withdrawn in May 2024 at the sponsor's request due to the inability to complete required confirmatory studies.^{[6][7]}

Mechanism of Action

Infigratinib selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3. [6] In cancers with FGFR2 fusions, the resulting chimeric protein is constitutively active, leading to uncontrolled downstream signaling. **Infigratinib** acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the FGFR2 fusion protein and subsequently inhibiting key downstream pathways, including the Ras-MAPK and PI3K-AKT signaling cascades.[1] This blockade ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells harboring these specific genetic alterations.[1]



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Caption: Infigratinib inhibits the constitutively active FGFR2 fusion protein.

Preclinical Efficacy

Preclinical studies demonstrated **infigratinib**'s potent and selective activity against cancer cells with FGFR alterations. In vitro and in vivo models provided the foundational evidence for its clinical development.

In Vitro and In Vivo Data Summary

Infigratinib has shown anti-tumor activity in various preclinical models, including patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma harboring FGFR fusions.[8][9] Treatment with **infigratinib** resulted in a reduction in tumor volume in these models compared to inactive controls.[9] The drug exhibits high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[1][6]

Parameter	Value	Cell/Model Type	Reference
IC50 (FGFR1)	1.1 nM	Biochemical Assay	[1][6]
IC50 (FGFR2)	1.0 nM	Biochemical Assay	[1][6]
IC50 (FGFR3)	2.0 nM	Biochemical Assay	[1][6]
IC50 (FGFR4)	61 nM	Biochemical Assay	[6]
Tumor Growth Inhibition	Significant reduction in tumor volume	Xenograft models of cholangiocarcinoma with FGFR2 fusions (e.g., FGFR2-TTC28, FGFR2-TRA2B)	[4]

Experimental Protocols: Preclinical Studies

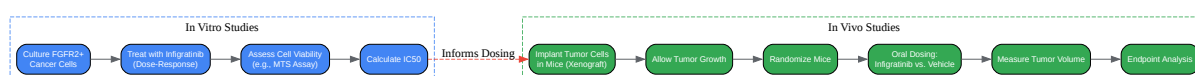
Cell Line Proliferation Assays:

- Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates.
- Cells are treated with escalating concentrations of **infigratinib** or a vehicle control (e.g., DMSO).

- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
- The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell growth inhibition against the drug concentration.

Xenograft and PDX Mouse Models:

- Human tumor cells (cell lines or patient-derived tissue) with FGFR2 fusions are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
- Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- **Infigratinib** is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- At the end of the study, tumors are excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry).



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Caption: A typical workflow for preclinical evaluation of targeted therapies.

Clinical Efficacy

The clinical development of **infigratinib** for FGFR2 fusion-positive cholangiocarcinoma was primarily based on a multicenter, open-label, single-arm Phase II trial (NCT02150967).

Phase II Clinical Trial (NCT02150967) Data

This trial enrolled patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma. The primary analysis focused on a cohort of 108 patients with FGFR2 gene fusions or rearrangements.[\[6\]](#)[\[10\]](#)

Efficacy Endpoint	Result (N=108)	95% Confidence Interval (CI)	Reference
Objective Response Rate (ORR)	23.1%	15.6% - 32.2%	[6] [10]
Complete Response (CR)	0.9% (1 patient)	-	[6]
Partial Response (PR)	22%	-	[6]
Disease Control Rate (DCR)	84.3%	76.0% - 90.6%	[10]
Median Duration of Response (mDOR)	5.0 months	0.9 - 19.1 months	[6] [10]
Median Progression-Free Survival (mPFS)	7.3 months	5.6 - 7.6 months	[10]
Median Overall Survival (mOS)	12.2 months	10.7 - 14.9 months	[10]

Experimental Protocols: Clinical Trial (NCT02150967)

Study Design:

- A Phase II, open-label, single-arm, multicenter study.[\[10\]](#)
- Patients were enrolled into cohorts based on their FGFR alteration status. The key cohort consisted of patients with FGFR2 fusions or rearrangements.[\[10\]](#)

Patient Population:

- Adults with unresectable locally advanced or metastatic cholangiocarcinoma who had progressed on or were intolerant to at least one prior line of gemcitabine-based chemotherapy.[10]
- Confirmation of an FGFR2 gene fusion or rearrangement was required for enrollment in the primary efficacy cohort.[10]

Treatment:

- **Infigratinib** was administered orally at a dose of 125 mg once daily for 21 consecutive days, followed by 7 days off, in 28-day cycles.[10]

Endpoints:

- Primary: Overall Response Rate (ORR) per blinded independent central review (BICR).[10]
- Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[10]

A Phase III trial, PROOF 301 (NCT03773302), was initiated to compare **infigratinib** to standard-of-care gemcitabine plus cisplatin in the first-line setting for patients with advanced cholangiocarcinoma and FGFR2 fusions.[11][12][13] However, this trial was discontinued.[5]

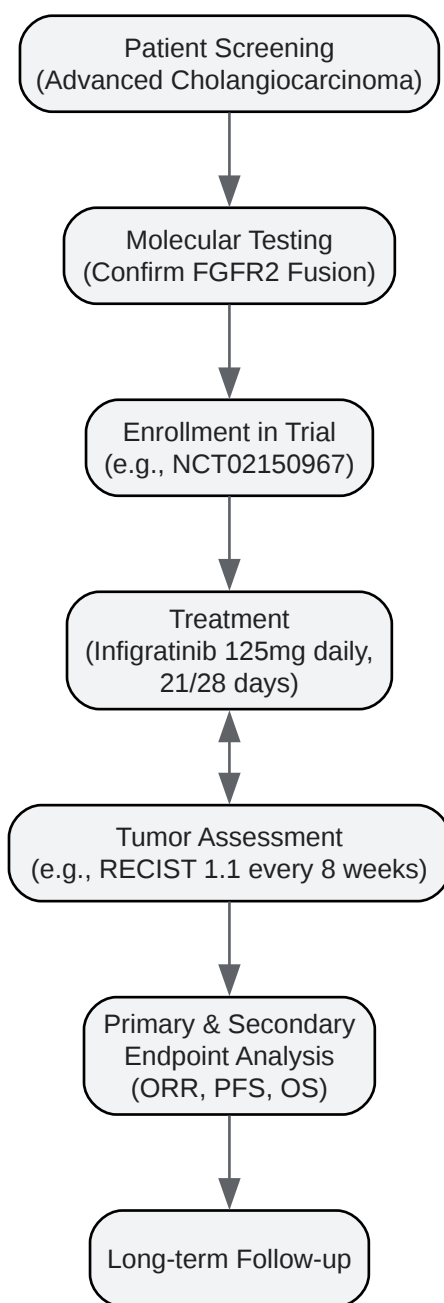
Comparison with Alternative FGFR Inhibitors

Infigratinib entered a clinical landscape with other FGFR inhibitors also approved for FGFR2 fusion-positive cholangiocarcinoma. A cross-trial comparison highlights its relative efficacy, though direct head-to-head trials are lacking.

Drug	Trial	ORR	mDOR	mPFS	mOS	Reference
Infigratinib	Phase II (NCT02150967)	23.1%	5.0 months	7.3 months	12.2 months	[7] [10]
Pemigatinib	FIGHT-202 (NCT02924376)	36%	9.1 months	6.9 months	21.1 months	[7] [14]
Futibatinib	FOENIX-CCA2 (NCT02052778)	41.7%	9.7 months	8.9 months	20.0 months	[7] [15]
FOLFOX (Chemo)	Retrospective Analysis	5.4%	-	~4.0 months	~6.0 months	[16] [17]

Note: Data are from separate single-arm trials and should be interpreted with caution due to differences in patient populations and study designs.

The data suggests that while **infigratinib** demonstrated clinically meaningful activity compared to chemotherapy, other FGFR inhibitors like pemigatinib and futibatinib showed higher response rates and longer median overall survival in their respective pivotal trials.[\[3\]](#)[\[7\]](#) Futibatinib, an irreversible inhibitor, may overcome some acquired resistance mutations that can affect reversible inhibitors like **infigratinib** and pemigatinib.[\[5\]](#)[\[18\]](#)



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Caption: Simplified workflow of a clinical trial for a targeted cancer therapy.

Conclusion: From Preclinical Promise to Clinical Reality

The development of **infigratinib** exemplifies the modern paradigm of precision oncology, where a strong preclinical rationale based on a specific molecular driver is translated into a

targeted therapy. Preclinical studies robustly demonstrated **infigratinib**'s potent and selective inhibition of FGFR signaling in FGFR2 fusion-positive cancer models.

In the clinical setting, **infigratinib** confirmed this activity, providing a meaningful benefit for a subset of patients with chemotherapy-refractory cholangiocarcinoma, a disease with historically poor outcomes.^{[10][16]} However, the clinical efficacy, particularly in terms of response rate and overall survival, appeared less robust when compared across trials with other approved FGFR inhibitors like pemigatinib and futibatinib.^{[3][7]} The eventual withdrawal of its accelerated approval underscores the challenges in completing confirmatory studies in rare cancer subtypes and a competitive therapeutic landscape.^[7]

For researchers and drug developers, the story of **infigratinib** highlights the critical importance of not only translating preclinical efficacy into clinical benefit but also navigating the competitive and evolving standards of care for genetically defined patient populations.

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